molecular formula C12H29Si2 B14333919 CID 11053445

CID 11053445

Cat. No.: B14333919
M. Wt: 229.53 g/mol
InChI Key: DAPRHSKOFOAQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-2-cyanoacetamide is synthesized through the bromination of cyanoacetamide. The reaction typically involves the addition of bromine to cyanoacetamide in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,2-Dibromo-2-cyanoacetamide involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature and pH control systems to maintain optimal conditions for the bromination reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-2-cyanoacetamide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduction products.

    Substitution: It undergoes substitution reactions where the bromine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanoacetamide derivatives, while reduction can produce debrominated cyanoacetamide compounds.

Scientific Research Applications

2,2-Dibromo-2-cyanoacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The antimicrobial activity of 2,2-Dibromo-2-cyanoacetamide is attributed to its ability to disrupt the cell membranes of microorganisms. It interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The compound also interferes with the metabolic pathways of microorganisms, inhibiting their growth and reproduction.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-nitropropane-1,3-diol: Another antimicrobial agent used in similar applications.

    1,2-Dibromo-2,4-dicyanobutane: Known for its antimicrobial properties and used in industrial applications.

    2,2-Dibromo-3-nitrilopropionamide: Used as a biocide in various industries.

Uniqueness

2,2-Dibromo-2-cyanoacetamide stands out due to its broad-spectrum antimicrobial activity and stability in various formulations. Its effectiveness in low concentrations and compatibility with different industrial processes make it a preferred choice in many applications.

Properties

Molecular Formula

C12H29Si2

Molecular Weight

229.53 g/mol

InChI

InChI=1S/C12H29Si2/c1-7-13(8-2)12(6)14(9-3,10-4)11-5/h12H,7-11H2,1-6H3

InChI Key

DAPRHSKOFOAQCB-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)C(C)[Si](CC)(CC)CC

Origin of Product

United States

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